[(Trichloromethyl)sulfonyl]benzene, also known as 1-Methyl-4-[(trichloromethyl)sulfonyl]benzene, is an organic compound characterized by its molecular formula . This compound features a benzene ring substituted with a trichloromethylsulfonyl group, which imparts unique chemical properties and reactivity. The compound is classified under sulfonyl chlorides due to the presence of the sulfonyl functional group (S(=O)(=O)R) attached to a benzene ring.
The synthesis of [(trichloromethyl)sulfonyl]benzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of toluene with trichloromethyl sulfonyl chloride in the presence of a Lewis acid catalyst. The process can be summarized as follows:
The method emphasizes optimizing reaction conditions, such as temperature and reaction time, to enhance yield and purity .
The molecular structure of [(trichloromethyl)sulfonyl]benzene can be described by its chemical formula , and its structural representation includes:
| Property | Value |
|---|---|
| Molecular Formula | C8H7Cl3O2S |
| Molecular Weight | 273.6 g/mol |
| IUPAC Name | 1-Methyl-4-(trichloromethylsulfonyl)benzene |
| InChI | InChI=1S/C8H7Cl3O2S/c1-6-2-4-7(5-3-6)14(12,13)8(9,10)11/h2-5H,1H3 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(Cl)(Cl)Cl |
[(Trichloromethyl)sulfonyl]benzene can undergo various chemical reactions:
These reactions are facilitated by common reagents such as halogens, strong acids, and bases, often requiring specific catalysts for optimal transformation .
The mechanism of action for [(trichloromethyl)sulfonyl]benzene primarily involves its reactivity as an electrophile in various organic reactions:
This mechanism highlights the compound's versatility in organic synthesis, making it a valuable intermediate in various chemical transformations .
The physical and chemical properties play a crucial role in determining its applications and handling procedures in laboratory settings .
[(Trichloromethyl)sulfonyl]benzene has several scientific uses:
The compound's unique reactivity profile makes it an essential building block in organic synthesis, particularly in creating functionalized aromatic compounds .
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5